molecular formula C9H5FN2O2 B1295531 6-Fluoro-8-nitroquinoline CAS No. 343-26-0

6-Fluoro-8-nitroquinoline

Cat. No. B1295531
CAS RN: 343-26-0
M. Wt: 192.15 g/mol
InChI Key: LDSAYITYLRHGQV-UHFFFAOYSA-N
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Description

6-Fluoro-8-nitroquinoline is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals and as a component in the design of imaging agents and prodrugs for targeting hypoxic cells in solid tumors . The presence of both a fluorine and a nitro group on the quinoline ring system makes it a versatile substrate for further chemical modifications.

Synthesis Analysis

The synthesis of 6-fluoro-8-nitroquinoline derivatives has been approached through various methods. One approach involved the synthesis of 5-chloro-6-methoxy-8-nitroquinoline, which was then treated with nucleophilic fluoride sources . Another method described the synthesis of 6-nitroquinoline derivatives through a tandem reductive amination-SNAr reaction, which provided good yields of the substituted tetrahydroquinolines . Additionally, solid-phase synthesis techniques have been employed to create 1,2-disubstituted-6-nitro-1,4-dihydroquinazolines using a novel tetrafunctional scaffold .

Molecular Structure Analysis

The molecular structure of 6-fluoro-8-nitroquinoline is characterized by the quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The presence of electronegative substituents such as fluorine and nitro groups significantly influences the electronic properties of the molecule, which can be inferred from studies on similar compounds .

Chemical Reactions Analysis

6-Fluoro-8-nitroquinoline and its derivatives undergo various chemical reactions. For instance, 6-nitroquinoline has been shown to undergo cyclocondensation with aromatic hydrazones to form heterocyclic compounds . The enzymatic conversion of 6-nitroquinoline to 6-aminoquinoline under hypoxic conditions has been studied for its potential use in detecting hypoxic cells in tumors . Furthermore, the reactivity of the nitro group in the presence of one-electron reductases and the potential for side reactions, such as the formation of 6-nitroquinolin-2(1H)-one, have been documented .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluoro-8-nitroquinoline are influenced by its functional groups. The fluorine atom contributes to the molecule's lipophilicity and can affect its binding affinity to biological targets . The nitro group is a key functional group that can undergo reduction to form amino derivatives, which is a reaction of interest in the development of hypoxia-selective imaging agents . The compound's optical properties have also been explored, with studies on related quinoline-based fluorophores indicating potential applications in materials science .

Scientific Research Applications

Antibacterial Properties

6-Fluoro-8-nitroquinoline and its derivatives have been explored for their potent antibacterial properties. Studies have shown that these compounds, particularly when modified with various functional groups, exhibit significant activity against both gram-positive and gram-negative bacterial strains. For instance, certain derivatives demonstrated notable antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging approximately between 2-5 micrograms per milliliter (Al-Hiari et al., 2007). Additionally, other studies reported the synthesis of novel fluoroquinolone derivatives showing promising antibacterial properties, particularly against resistant strains of bacteria (Al-Hiari et al., 2011).

Anticancer Activity

Research has also delved into the anticancer potential of 6-Fluoro-8-nitroquinoline derivatives. Some compounds in this category exhibited significant antiproliferative activity against various cancer cell lines, including breast tumor and non-small cell lung cancer cells. Notably, certain derivatives demonstrated greater potency against MCF-7 breast tumor cells than known anticancer drugs (Al-Trawneh et al., 2010). Moreover, another study found that specific quinoline derivatives, including those with nitro groups, showed promising antiproliferative activity, suggesting their potential as anticancer agents (Köprülü et al., 2018).

Detection of Hypoxia in Tumors

6-Fluoro-8-nitroquinoline has been investigated for its application in detecting hypoxia within tumors. Research indicates that the compound can be metabolically activated under hypoxic conditions, converting into a fluorescent product that can be used for imaging hypoxic tumor cells. This property makes it a potential tool for diagnosing and studying cancer (Rajapakse et al., 2010), (Rajapakse et al., 2013).

PET Imaging of Neurofibrillary Tangles

6-Fluoro-8-nitroquinoline has been utilized in the synthesis of radiopharmaceuticals for positron emission tomography (PET) imaging of neurofibrillary tangles in the brain, which are associated with neurodegenerative diseases like Alzheimer's. Studies have focused on developing and validating radioligands like [18 F]MK-6240, derived from 6-Fluoro-8-nitroquinoline, for clinical research use in detecting these tangles (Collier et al., 2017), (Hopewell et al., 2019).

Safety And Hazards

The safety information available indicates that 6-Fluoro-8-nitroquinoline is associated with some hazards. The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Specific hazard statements and precautionary statements were not provided in the search results .

properties

IUPAC Name

6-fluoro-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSAYITYLRHGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187859
Record name Quinoline, 6-fluoro-8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-8-nitroquinoline

CAS RN

343-26-0
Record name Quinoline, 6-fluoro-8-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 6-fluoro-8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a similar fashion using route 10 general procedure 20, 4-fluoro-2-nitroaniline (1.0 g, 6.41 mmol), glycerol (1.83 g, 19.9 mmol), 3-nitrobenzenesulfonic acid sodium salt (1.8 g, 8.33 mmol) and H2SO4/H2O (6 ml, 7:5) gave the title compound (1.04 g, 84%) which was used in the next step without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Name
H2SO4 H2O
Quantity
6 mL
Type
reactant
Reaction Step Four
Yield
84%

Synthesis routes and methods II

Procedure details

A mixture of 6-fluoroquinoline (2 g, 13.6 mmol) and fuming HNO3 (15 mL) in a round bottom flask equipped with a cooling condenser was refluxed for 100 hours, the resulting mixture was cooled to r.t., poured slowly into crushed ice/H2O, and then the mixture was extracted with DCM (200 mL×3). The combined organic layers were dried over Na2SO4, and concentrated. The residue was passed through a short pad of silica gel to give 1.6 g of title compound. 1H NMR (CHLOROFORM-d) δ: 9.08 (dd, J=4.1, 1.5 Hz, 1H), 8.25 (dd, J=8.5, 1.5 Hz, 1H), 7.89 (dd, J=7.5, 2.8 Hz, 1H), 7.72 (dd, J=8.1, 2.8 Hz, 1H), 7.62 (dd, J=8.4, 4.3 Hz, 1H). LC-MS: m/z 466.6 (M+H)+
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Fluoro-2-nitro-phenylamine (15 g, 96 mmol) was added to a mixture of 4-nitrophenol (9.5 g, 144 mmol) and glycerol (27 ml), then concentrated sulphuric acid (8.3 ml, 154 mmol) was added dropwise. The mixture was stirred at 130° C. for 4 hours. For the workup, the reaction mixture was cooled to room temperature, then poured into ice-water. The precipitate was filtered and the aqueous phase was made basic with sodium hydroxide (15% solution). There were obtained 2.0 g (11%) of 6-fluoro-8-nitro-quinoline as a brown solid; (calculated) C9H5FN2O2 [192.2]; (found) [M+H]+=193.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
H Gershon, DD Clarke, M Gershon - Monatshefte für Chemie/Chemical …, 2002 - Springer
… The known compound 6-fluoro-8-nitroquinoline (1) [7], was reduced to 8-amino-6-… to yield 3-chloro-6-fluoro-8-nitroquinoline (4a) and 3-bromo-6-fluoro-8-nitroquinoline (4b). These were …
Number of citations: 16 link.springer.com
A Sveinbjornsson, HL Bradlow, S Oae… - The Journal of …, 1951 - ACS Publications
… The first of these (Route A) involved the use of the Skraup reaction on p-fluoroaniline to produce 6-fluoroquinoline, which was then nitrated and the resulting 6-fluoro-8-nitroquinoline …
Number of citations: 22 pubs.acs.org
K Saeki, R Murakami, A Kohara, N Shimizu… - … /Genetic Toxicology and …, 1999 - Elsevier
… , 6-fluoroquinoline, 7-fluoroquinoline, 8-fluoroquinoline, 5-nitroquinoline N-oxide (5-NQO), 6-fluoroquinoline N-oxide, 8-fluoroquinoline N-oxide and 6-fluoro-8-nitroquinoline (Registry …
Number of citations: 10 www.sciencedirect.com
AD Skolyapova, GA Selivanova, EV Tretyakov… - Journal of Fluorine …, 2018 - Elsevier
… Recently, the already known 6-fluoro-8-nitroquinoline was obtained with a ∼61% yield by refluxing 6-fluoroquinoline in fuming nitric acid for 100 h [9]. There were no data on nitration of …
Number of citations: 5 www.sciencedirect.com
R Sasin - 1954 - search.proquest.com
… Nitration, followed by a Skraup reaction yielded 6-fluoro8-nitroquinoline. Reduction of this compound, followed by another Skraup reaction, yielded 5-fluoro-l, lO-phenanthroline. Tn the …
Number of citations: 0 search.proquest.com
M Hole - 1966 - etheses.dur.ac.uk
Highly Fluorinated Quinolines Initial direct chlorination of quinoline in the presence of aluminium trichloride, and subsequent treatment of the tetra-and pentachloroquinolines formed …
Number of citations: 1 etheses.dur.ac.uk
C Sen, T Sahoo, H Singh, E Suresh… - The Journal of Organic …, 2019 - ACS Publications
An efficient photocatalytic method was developed for the remote C5-H bond carboxylation of 8-aminoquinoline amide and sulfonamide derivatives. This methodology uses in situ …
Number of citations: 30 pubs.acs.org
FA Luzzio - Advances in Heterocyclic Chemistry, 2020 - Elsevier
The synthesis of heterocycles and their fluorinated analogues is a central focus within the development of medicinal compounds, agrochemicals and advanced materials. New synthetic …
Number of citations: 12 www.sciencedirect.com
A SVEINBJORKSSON, HL BRADLOW, S OAE
Number of citations: 0

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